5-Chloro-3-ethyl-1,2,4-oxadiazole
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Overview
Description
5-Chloro-3-ethyl-1,2,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered rings containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This particular compound is characterized by the presence of a chlorine atom at the 5-position and an ethyl group at the 3-position of the oxadiazole ring. Oxadiazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-ethyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of ethyl hydrazinecarboxylate with chloroacetic acid, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-3-ethyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The oxadiazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions with dienes or other unsaturated compounds to form larger ring systems.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction can lead to different functionalized derivatives .
Scientific Research Applications
5-Chloro-3-ethyl-1,2,4-oxadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and antiviral activities.
Agriculture: The compound is explored for its pesticidal properties and as a precursor for agrochemicals.
Materials Science: It is utilized in the development of high-energy materials and as a component in organic electronics.
Mechanism of Action
The mechanism of action of 5-Chloro-3-ethyl-1,2,4-oxadiazole varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular targets to exert its biological effects. The molecular targets and pathways involved can include enzyme inhibition, disruption of cell membrane integrity, or interference with nucleic acid synthesis .
Comparison with Similar Compounds
1,2,3-Oxadiazole: Another regioisomer of oxadiazole with different substitution patterns and properties.
1,2,5-Oxadiazole (Furazan): Known for its high-energy properties and applications in explosives.
1,3,4-Oxadiazole: Exhibits different chemical reactivity and is used in various pharmaceutical applications.
Uniqueness: 5-Chloro-3-ethyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C4H5ClN2O |
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Molecular Weight |
132.55 g/mol |
IUPAC Name |
5-chloro-3-ethyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C4H5ClN2O/c1-2-3-6-4(5)8-7-3/h2H2,1H3 |
InChI Key |
ZOSBJVLBSHXWBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=N1)Cl |
Origin of Product |
United States |
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